Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate
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Overview
Description
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen
Mechanism of Action
Biochemical Pathways
They are involved in various biochemical pathways and have downstream effects that contribute to their pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, temperature, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the cyclization of a thiophene-2-carboxylic acid derivative with an appropriate oxazole precursor under acidic or basic conditions. The reaction often requires a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(4-methylthio)phenylisoxazole-3-carboxylate
Uniqueness
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-6-7(14-9)8-4-3-5-15-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGQNSVANNMRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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